molecular formula C5H8N4O2 B1584230 Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate CAS No. 63666-11-5

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate

Cat. No.: B1584230
CAS No.: 63666-11-5
M. Wt: 156.14 g/mol
InChI Key: MLVNUTAJXZZPCJ-UHFFFAOYSA-N
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Mechanism of Action

The exact mechanism of action would depend on the specific biological target of the compound. For instance, some 1,2,4-triazole derivatives have been found to inhibit the enzyme cholinesterase, which plays a key role in nerve signal transmission .

In terms of pharmacokinetics, the compound’s properties such as its solubility, lipophilicity, and molecular weight could influence its absorption, distribution, metabolism, and excretion (ADME). For example, Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate has a molecular weight of 156.14 , and it’s considered to have high GI absorption .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amides, and other heterocyclic compounds .

Biological Activity

Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate (C₅H₈N₄O₂) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring with an amino group at the 5-position and an ethyl ester at the 3-carboxylic acid position. Its molecular weight is approximately 156.15 g/mol. The presence of the triazole ring is crucial for its bioactivity, as many triazole derivatives exhibit significant pharmacological effects due to their ability to interact with various biological targets.

Compound Name Structure Features Unique Aspects
This compoundTriazole ring with amino and ethyl ester groupsEnhanced reactivity and biological activity compared to similar compounds

Antimicrobial Activity

This compound has been studied for its antimicrobial and antifungal properties. Research indicates that it can inhibit specific enzymes or pathways involved in microbial growth, making it a potential candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi .

The exact mechanism of action of this compound may involve the inhibition of key enzymes such as cholinesterase or other targets critical for microbial survival . The compound's ability to form hydrogen bonds enhances its interaction with biological targets, contributing to its efficacy.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of Ethyl 5-amino-4H-[1,2,4]triazole derivatives has revealed important insights into how modifications can enhance biological activity. For example:

  • Amino Group Positioning : The positioning of the amino group significantly influences the compound's bioactivity. Substituting the amino group can lead to a loss of activity .
  • Substituent Variations : Modifications around the triazole core have been explored to optimize potency and selectivity against specific targets .

Study on Antimicrobial Efficacy

A study published in MDPI assessed various derivatives of this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

Another research effort investigated the anticancer potential of this compound against several human cancer cell lines using the MTT assay. Results showed that some derivatives effectively inhibited cell proliferation in hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines .

Properties

IUPAC Name

ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-4(10)3-7-5(6)9-8-3/h2H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVNUTAJXZZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069980
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63666-11-5
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 63666-11-5
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Record name 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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